Imazalil sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

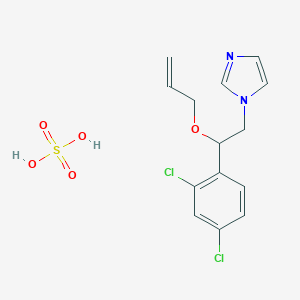

Structure

2D Structure

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXMTOYQVRHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35554-44-0 (Parent) | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3034662 | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58594-72-2 | |

| Record name | Imazalil sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Imazalil sulfate. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams of relevant biological pathways.

Chemical and Physical Properties

This compound is the salt form of Imazalil, a systemic fungicide. Its properties are crucial for understanding its formulation, bioavailability, and interaction with biological systems.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole;sulfuric acid | --INVALID-LINK-- |

| Synonyms | Enilconazole sulfate, Chloramizol Sulfate | --INVALID-LINK-- |

| CAS Number | 58594-72-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₆Cl₂N₂O₅S | --INVALID-LINK-- |

| Molecular Weight | 395.3 g/mol | --INVALID-LINK-- |

| Appearance | White to beige crystalline, hygroscopic powder.[1] | --INVALID-LINK-- |

Table 2: Physicochemical Properties of Imazalil and its Sulfate Salt

| Property | Value | Notes | Source(s) |

| Melting Point | 118 - 130°C | For this compound.[1] | --INVALID-LINK-- |

| 128 - 134°C | For this compound salt identity determination.[2] | --INVALID-LINK-- | |

| Boiling Point | Decomposes before boiling. | For Imazalil base. | --INVALID-LINK-- |

| pKa | 6.49 | --INVALID-LINK-- | |

| 5.85 - 6.5 | For Imazalil base. | --INVALID-LINK-- | |

| Vapor Pressure | 0.158 mPa at 20°C | For Imazalil base. | --INVALID-LINK-- |

Table 3: Solubility of Imazalil and its Salts ( g/100 mL at 20°C)

| Solvent | Imazalil (base) | Imazalil nitrate | This compound | Source(s) |

| Water | 0.14 | 2.38 | >50 | --INVALID-LINK-- |

| Methanol | >50 | >100 | >50 | --INVALID-LINK-- |

| Ethanol | >50 | 31.18 | 36.3 | --INVALID-LINK-- |

| 2-Propanol | >50 | 4.57 | 4.42 | --INVALID-LINK-- |

| Xylene | >50 | 0.49 | <0.005 | --INVALID-LINK-- |

| Toluene | >50 | 0.87 | <0.005 | --INVALID-LINK-- |

| n-Heptane | 5.41 | <0.001 | <0.005 | --INVALID-LINK-- |

| Benzene | >50 | <0.005 | <0.005 | --INVALID-LINK-- |

| 4-methyl-2-pentanone | >50 | 1.76 | 0.03 | --INVALID-LINK-- |

| Hexane | 5.21 | <0.005 | <0.005 | --INVALID-LINK-- |

| Petroleum ether | 6.16 | <0.005 | <0.005 | --INVALID-LINK-- |

| DMSO | - | - | 55 mg/mL (139.16 mM) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the analysis and characterization of this compound are critical for reproducible research.

This protocol is adapted from a method for the analysis of Imazalil residues in agricultural products.[3]

-

Instrumentation:

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄).

-

Phosphoric acid.

-

Imazalil standard.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a solution of 10 mM KH₂PO₄ in water. The mobile phase consists of acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65.[3]

-

Standard Solution Preparation: Accurately weigh 50 mg of Imazalil and dissolve it in acetonitrile to a final volume of 100 mL to obtain a 500 µg/mL stock solution. Prepare working standards by serial dilution with the mobile phase to concentrations ranging from 0.5 to 5.0 µg/mL.[3]

-

Sample Preparation (from a matrix):

-

Homogenize 50 g of the sample.

-

Extract the Imazalil from the sample using acetic ether.

-

Perform a clean-up step using solid-phase extraction (SPE) with Bond Elut PRS and Bond Elut C18 cartridges.[3]

-

Elute Imazalil from the SPE cartridge with the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the Imazalil concentration based on the calibration curve.

-

This protocol is a general procedure based on methods described for the analysis of Imazalil residues.[1][4]

-

Instrumentation:

-

Reagents:

-

Ethyl acetate.

-

Dichloromethane.

-

Methanol.

-

Sodium sulfate (anhydrous).

-

Ammonium hydroxide solution (for sulfate salt).

-

Imazalil standard.

-

-

Procedure:

-

Sample Preparation:

-

For this compound, liberate the free base by adding 1 mL of 25% aqueous ammonium hydroxide solution to a weighed sample containing approximately 50 mg of Imazalil free base. Allow to stand for at least 2 hours.[5]

-

Extract the Imazalil free base from the sample with an organic solvent such as ethyl acetate or dichloromethane.[1][4]

-

Dry the organic extract with anhydrous sodium sulfate.

-

Perform a clean-up step using solid-phase extraction (e.g., diol-bonded silica cartridge). Elute Imazalil with methanol.[4]

-

-

Standard Solution Preparation: Prepare a stock solution of Imazalil in a suitable solvent (e.g., toluene) and prepare working standards by serial dilution.

-

Chromatographic Conditions:

-

Injector and detector temperatures should be optimized for the specific instrument and column.

-

The oven temperature program should be set to achieve good separation of Imazalil from other components.

-

-

Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample and quantify the Imazalil concentration by comparing the peak area to the calibration curve.

-

Signaling Pathways and Experimental Workflows

Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. It also interacts with xenobiotic metabolism pathways in mammals.

Imazalil is a demethylation inhibitor (DMI) fungicide that targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] Inhibition of this step leads to the accumulation of toxic sterol precursors and disrupts the structure and function of the fungal cell membrane.[8]

References

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. fao.org [fao.org]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

Imazalil sulfate CAS number and molecular structure

An In-depth Technical Guide to Imazalil Sulfate

This technical guide provides a comprehensive overview of this compound, a widely used fungicide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Properties

This compound, a salt of the imidazole fungicide Imazalil, is primarily used in agriculture to protect crops from fungal pathogens.[1][2] Its systemic and curative properties work by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.[1][3][4]

CAS Number: 58594-72-2[1][2][5][6]

Molecular Structure:

-

Molecular Formula: C₁₄H₁₆Cl₂N₂O₅S (or C₁₄H₁₄Cl₂N₂O·H₂SO₄)[1][2][6]

-

IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid[7]

-

SMILES: C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O[1][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Imazalil and its sulfate salt.

| Property | Value | Reference |

| This compound | ||

| Molecular Weight | 395.26 g/mol | [2][5] |

| Melting Point | 118 - 130°C | [8] |

| Physical State | White to beige crystalline, hygroscopic powder | [8] |

| Imazalil (Base) | ||

| Molecular Weight | 297.18 g/mol | |

| Density | 1.23 g/cm³ | [2] |

| Boiling Point | 448.5°C at 760 mmHg | [2] |

| Flash Point | 225.1°C | [2] |

| Vapor Pressure | 7 x 10⁻⁸ mm Hg at 20°C | [8] |

Solubility

The solubility of Imazalil and its salts in various solvents at 20°C is presented below.

| Solvent | Imazalil (base) ( g/100 ml) | Imazalil nitrate ( g/100 ml) | This compound ( g/100 ml) | Reference |

| Water | 0.14 | 2.38 | >50 | [8] |

| Methanol | >50 | >100 | >50 | [8] |

| Ethanol | >50 | 31.18 | 36.3 | [8] |

| 2-Propanol | >50 | 4.57 | 4.42 | [8] |

| Xylene | >50 | 0.49 | <0.005 | [8] |

| Toluene | >50 | 0.87 | <0.005 | [8] |

| n-Heptane | 5.41 | <0.001 | <0.005 | [8] |

| Benzene | >50 | <0.005 | [8] | |

| 4-methyl-2-pentanone | >50 | 1.76 | 0.03 | [8] |

| Hexane | 5.21 | <0.005 | [8] | |

| Petroleum ether | 6.16 | <0.005 | [8] | |

| DMSO | 55 mg/mL | [9] |

Experimental Protocols

Synthesis of Imazalil

The synthesis of Imazalil is a multi-step process.[3][4] The general workflow is outlined below.

Caption: General synthesis workflow for Imazalil.

Methodology:

-

Etherification: 2,4-dichlorophenylacetonitrile is reacted with allyl alcohol in the presence of a strong base, such as sodium hydride, to form an ether-linked intermediate.[4]

-

Cyclization: The resulting intermediate undergoes cyclization with imidazole. This reaction is typically carried out in the presence of a base like potassium carbonate and in a polar aprotic solvent such as dimethylformamide (DMF) to yield Imazalil.[4]

To obtain this compound, the synthesized Imazalil base is then reacted with sulfuric acid.[3]

Residue Analysis in Agricultural Products via HPLC

A common method for the determination of Imazalil residue in fruits and vegetables involves High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Caption: Workflow for Imazalil residue analysis.

Detailed Protocol:

-

Sample Preparation: Homogenize the fruit or vegetable sample. For dry samples, rinse with water and let stand for 30 minutes before blending.[10]

-

Extraction: Extract the homogenized sample with acetic ether. A typical procedure involves blending with 60 mL of acetic ether, collecting the supernatant, and re-extracting the residue twice with 40 mL of acetic ether.[10]

-

Dehydration and Concentration: Pool the extracts and dehydrate using anhydrous sodium sulfate. Concentrate the extract to approximately 10 mL in a 40°C water bath.[10]

-

Clean-up: Purify the concentrated extract using solid-phase extraction (SPE) with cartridges such as Bond Elut PRS and Bond Elut C18 to remove interfering substances.[10][11]

-

HPLC Analysis:

Biological Activity and Signaling Pathways

Imazalil is known to interact with nuclear receptors in the liver, specifically the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).[12][13][14] This interaction can lead to the induction of cytochrome P450 enzymes and may play a role in hepatocyte proliferation.[12][13]

Caption: Imazalil-mediated activation of PXR and CAR signaling.

Mechanism of Action: this compound has been shown to strongly activate the murine pregnane X receptor (mPXR).[13] In cell-based reporter assays, Imazalil dose-dependently induces reporter gene expression in mPXR-expressing HepG2 cells.[13] It also increases the mRNA levels of hepatic CYP3A11 and CYP2B10 in mice.[12] The activation of these nuclear receptors, particularly CAR, is considered a key event in the development of liver tumors in rodents, a mode of action that is debated for its relevance to humans.[14] When co-administered with a CAR agonist, Imazalil accelerates hepatocyte proliferation in mice.[12][13]

References

- 1. CAS 58594-72-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:58594-72-2 | Chemsrc [chemsrc.com]

- 3. Imazalil sulphate [sitem.herts.ac.uk]

- 4. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]

- 5. scbt.com [scbt.com]

- 6. This compound | 58594-72-2 | FI24545 | Biosynth [biosynth.com]

- 7. This compound | C14H16Cl2N2O5S | CID 173636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 9. This compound | TargetMol [targetmol.com]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apps.who.int [apps.who.int]

Imazalil Sulfate: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of imazalil sulfate in water and various organic solvents. The information is curated to support research, scientific analysis, and professionals in drug development. This document presents quantitative solubility data, outlines experimental methodologies for solubility determination, and visualizes the biochemical pathway associated with imazalil's mechanism of action.

Core Physicochemical Properties

This compound is the salt form of imazalil, a systemic fungicide. It presents as a white to beige crystalline, hygroscopic powder. The conversion to a sulfate salt significantly enhances its water solubility compared to the free base, which is crucial for its formulation and application in agricultural and pharmaceutical contexts.

Quantitative Solubility Data

The solubility of this compound in water and a range of organic solvents at 20°C is summarized in the table below. This data is essential for understanding its behavior in different solvent systems, which is critical for formulation development, environmental fate studies, and analytical method development.

| Solvent | This compound Solubility ( g/100 mL at 20°C) |

| Water | >50[1] |

| Methanol | >50[1] |

| Ethanol | 36.3[1] |

| 2-Propanol | 4.42[1] |

| Xylene | <0.005[1] |

| Toluene | <0.005[1] |

| n-Heptane | <0.005[1] |

| Benzene | <0.005[1] |

| 4-methyl-2-pentanone | 0.03[1] |

| Hexane | <0.005[1] |

| Petroleum ether | <0.005[1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The OECD Guideline 105 outlines standardized methods for determining the solubility of substances in water, which can be adapted for organic solvents.[2][3][4][5] The two primary methods are the flask method and the column elution method.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining solubility, incorporating principles from the OECD guidelines.

Flask Method (for solubilities > 10 mg/L)

This method involves equilibrating a supersaturated solution and then determining the concentration of the dissolved substance.

-

Apparatus and Reagents:

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-purity this compound

-

High-purity solvent (water or organic solvent)

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask.

-

Tightly stopper the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution). To ensure no solid particles are included, the sample should be centrifuged or filtered through a filter compatible with the solvent.

-

Accurately dilute the sample with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Column Elution Method (for solubilities < 10 mg/L)

This method is suitable for substances with low solubility and involves passing the solvent through a column packed with the substance.

-

Apparatus and Reagents:

-

Chromatography column

-

Inert support material (e.g., glass wool, glass beads)

-

High-purity this compound

-

High-purity solvent

-

Peristaltic pump

-

Fraction collector

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID)

-

-

Procedure:

-

Prepare a column by packing it with an inert support material coated with an excess of this compound.

-

Pump the solvent through the column at a slow, constant flow rate.

-

Collect fractions of the eluate using a fraction collector.

-

Analyze the concentration of this compound in each fraction using a sensitive and validated analytical method.

-

The solubility is determined from the plateau of the concentration curve, where the concentration of the eluted fractions becomes constant.

-

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imazalil's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6] Specifically, imazalil targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by imazalil.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Imazalil Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of imazalil sulfate, a widely used imidazole-based fungicide. Understanding the stability profile and breakdown mechanisms of this compound is critical for ensuring its efficacy, assessing its environmental fate, and guaranteeing the safety of its applications in agriculture and beyond. This document summarizes key quantitative data, details experimental protocols for stability and degradation analysis, and visualizes the core degradation pathways.

Core Stability Profile of this compound

This compound is a white to beige crystalline, hygroscopic powder. Its stability is influenced by several environmental factors, including temperature, pH, and light.

Thermal Stability: this compound is thermally stable up to approximately 270°C.[1] Decomposition is noted to occur at elevated temperatures, for instance at 80°C under the influence of light.[1]

pH and Hydrolytic Stability: In aqueous solutions, imazalil is stable at 40°C for at least 8 weeks across a pH range of 2.4 to 7.0.[1] However, it undergoes decomposition when refluxed for 72 hours in 1 N hydrochloric acid, while remaining stable under the same conditions in water and 1 N sodium hydroxide.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation kinetics of imazalil under various conditions.

Table 1: Half-life of Imazalil in Soil

| Temperature (°C) | Soil Type | Half-life (days) | Reference |

| 10 | Loam | 113 | [2] |

| 20 | Loam | 46 - 57 | [2] |

| Not Specified | Sandy Loam & Clay Loam | 120 - 150 | [1] |

| Not Specified | Not Specified (under sunlight) | 20 | [3] |

| Not Specified | Not Specified (in darkness) | 30.5 | [3] |

| Not Specified | Not Specified (under UV irradiation) | 11 | [3] |

| Not Specified | Sterilized Soil | 27.5 | [3] |

Table 2: Half-life of Imazalil on Citrus Fruits

| Fruit Type | Storage Temperature (°C) | Half-life | Reference |

| Oranges | Not Specified | 12 - 20 weeks | [1] |

| Clementine Mandarins | 4 | 15 - 18 days | [4] |

Degradation Pathways of this compound

This compound degrades through several pathways, primarily hydrolysis, photolysis, and metabolism in biological systems. The main degradation products identified across various studies include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821) and 2,4-dichloromandelic acid.[1][2]

Photocatalytic Degradation Pathway

Under UV irradiation in the presence of a photocatalyst like titanium dioxide, imazalil undergoes degradation primarily through hydroxyl radical attack.[5] This leads to the formation of several intermediates, including monohydroxylated and dihydroxylated products.[5]

Caption: Photocatalytic degradation pathway of this compound.

Hydrolytic Degradation Pathway (Putative)

Based on the observation that imazalil decomposes in strong acid, a likely primary hydrolytic degradation pathway involves the cleavage of the ether linkage.

Caption: Putative hydrolytic degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its degradation products.

Forced Degradation Study Protocol (General)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][6]

Caption: General workflow for a forced degradation study.

1. Acid and Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M hydrochloric acid for acid hydrolysis, and 0.1 M to 1 M sodium hydroxide for base hydrolysis.

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

2. Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature for a specified time.

3. Thermal Degradation:

-

Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

4. Photolytic Degradation:

-

Expose a solution of this compound to UV (e.g., 254 nm or 366 nm) and/or visible light in a photostability chamber.

-

A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the separation of its degradation products.[7]

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | Inertsil ODS-3 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10 mM KH2PO4 (pH 2.5) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Retention Time | Approximately 5.2 min |

Sample Preparation (for agricultural products):

-

Homogenize the sample.

-

Extract a known weight of the homogenized sample with acetic ether.

-

Dehydrate the extract with anhydrous sodium sulfate and concentrate it.

-

Clean up the extract using solid-phase extraction (SPE) with Bond Elut PRS and Bond Elut C18 cartridges.

-

Elute the analyte and bring it to a final volume for HPLC analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and confirmation of imazalil and its metabolites.

Table 4: GC-MS Method Parameters (for citrus fruit analysis)

| Parameter | Specification |

| Column | (Not specified in detail, but a capillary column suitable for pesticide analysis) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for the separation of imazalil and its metabolites |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Sample Preparation (for citrus fruits):

-

Homogenize the citrus fruit sample.

-

Extract with ethyl acetate under basic conditions.

-

Perform a liquid-liquid partition with sulfuric acid and then back-extract into ethyl acetate under basic conditions.

-

Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., ENVI-Carb).

-

Analyze the final extract by GC-MS.

This technical guide provides a foundational understanding of the stability and degradation of this compound. Further research is encouraged to fill the existing data gaps, particularly in obtaining more extensive quantitative kinetic data for hydrolysis and thermal degradation, and to further elucidate the complete degradation pathways under these conditions.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. scispace.com [scispace.com]

- 3. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Laboratory Synthesis of Imazalil Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the laboratory-scale synthesis of Imazalil sulfate, a widely used imidazole fungicide. The document outlines a two-step synthesis pathway for the Imazalil free base, followed by its conversion to the sulfate salt. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the replication of this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the formation of an imidazole-ethanol intermediate, followed by an O-alkylation to yield the Imazalil free base. The final step involves the conversion of the free base to its sulfate salt.

The overall synthesis can be visualized as follows:

Caption: Overall synthesis pathway of this compound.

Synthesis of Imazalil Free Base

The synthesis of the Imazalil free base is achieved in two primary experimental stages.

Step 1: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

This initial step involves the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol to form the key intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the imidazole-ethanol intermediate.

Experimental Protocol:

A detailed protocol for this step is as follows:

-

To a reaction vessel, add imidazole, sodium hydroxide flakes, and dimethylformamide (DMF).

-

Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.

-

Cool the reaction mixture to 50-55 °C.

-

Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF, while maintaining the temperature between 50-55 °C.

-

After the addition is complete, continue stirring at this temperature for 1 hour.

-

Heat the mixture to 110-115 °C and maintain for 4 hours.

-

Cool the reaction to 60 °C and add water.

-

Continue cooling to room temperature to allow for precipitation of the crude product.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from toluene to obtain α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Quantitative Data:

| Reactant/Solvent | Molar Ratio (relative to electrophile) | Notes |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | 1.0 | Limiting reagent |

| Imidazole | >1.0 | Typically used in excess |

| Sodium Hydroxide | >1.0 | Base to facilitate the reaction |

| Dimethylformamide (DMF) | - | Solvent |

| Product | ||

| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | - | Yields are generally high, often exceeding 90% after recrystallization. |

Step 2: Synthesis of Imazalil (Free Base) by O-Alkylation

The second step is the O-alkylation of the intermediate alcohol with an allyl halide, such as allyl bromide, to form the ether linkage present in Imazalil. This reaction is a variation of the Williamson ether synthesis.

Experimental Protocol:

-

In a suitable reaction vessel, suspend sodium hydride (NaH) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in dry THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

-

Slowly add allyl bromide to the reaction mixture at 0 °C.

-

Allow the reaction to proceed at 0 °C for several hours, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Imazalil free base.

Quantitative Data:

| Reactant/Solvent | Molar Ratio (relative to alcohol) | Notes |

| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 1.0 | Starting material |

| Sodium Hydride (NaH) | 1.1 - 1.5 | Strong base to form the alkoxide |

| Allyl Bromide | 1.0 - 1.2 | Alkylating agent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| Product | ||

| Imazalil (Free Base) | - | Yields can vary based on reaction scale and purification efficiency. |

Synthesis of this compound

The final step is the conversion of the Imazalil free base to its sulfate salt, which is often more stable and water-soluble.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Dissolve the purified Imazalil free base in a suitable non-polar organic solvent, such as toluene.

-

With vigorous stirring, slowly add a calculated amount of concentrated sulfuric acid (H₂SO₄) dropwise. A slight excess may be used to ensure complete conversion.

-

The this compound salt will precipitate out of the solution. The precipitation may be delayed, so continue stirring.

-

Allow the mixture to stir for a period to ensure complete precipitation. Cooling the mixture may aid in this process.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with fresh, cold toluene to remove any unreacted starting material or impurities.

-

Dry the resulting white to beige crystalline powder under vacuum to obtain this compound.

Quantitative Data:

| Reactant/Solvent | Molar Ratio (relative to Imazalil) | Notes |

| Imazalil Free Base | 1.0 | Starting material |

| Sulfuric Acid | ~1.0 | A slight excess can be used. The exact stoichiometry should be calculated based on the purity of the free base. |

| Toluene | - | Solvent for the reaction and washing. |

| Product | ||

| This compound | - | The yield is typically high for salt formation reactions. The melting point is in the range of 118-130 °C.[1] |

Data Summary

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | White to off-white crystalline solid | 134-138 |

| Imazalil (Free Base) | C₁₄H₁₄Cl₂N₂O | 297.18 | Slightly yellowish to brownish oily liquid | - |

| This compound | C₁₄H₁₄Cl₂N₂O · H₂SO₄ | 395.26 | White to beige crystalline, hygroscopic powder | 118-130[1] |

Table 2: Solubility Data ( g/100 mL at 20 °C) [1]

| Solvent | Imazalil (Free Base) | This compound |

| Water | 0.18 | >50 |

| Methanol | >50 | >50 |

| Ethanol | >50 | 36.3 |

| 2-Propanol | >50 | 4.42 |

| Xylene | >50 | <0.005 |

| Toluene | >50 | <0.005 |

Conclusion

This guide provides a comprehensive and detailed pathway for the laboratory synthesis of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers should be able to successfully synthesize and characterize this important fungicide. Adherence to standard laboratory safety procedures is paramount throughout all stages of the synthesis.

References

In Vitro Toxicological Profile of Imazalil Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of imazalil sulfate, a widely used imidazole fungicide. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards of this compound. This document summarizes key findings from in vitro studies on cytotoxicity, genotoxicity, and endocrine disruption, and provides detailed experimental protocols for the cited assays.

Core Toxicological Endpoints: In Vitro Data

The in vitro toxicity of this compound has been evaluated across several key endpoints. The following tables summarize the quantitative data from these studies, providing a clear comparison of its effects.

Table 1: Cytotoxicity of this compound

| Test System | Endpoint | Concentration | Observation | Reference |

| Isolated Rat Hepatocytes | Cell Viability | 0.75 mM | Acute cell death, depletion of intracellular glutathione and protein thiols, rapid depletion of cellular ATP, and accumulation of intracellular malondialdehyde (lipid peroxidation). | (Nakagawa & Moore, 1995) |

Table 2: Genotoxicity of this compound

| Assay | Test System | Concentration Range | Result | Reference |

| Reverse Mutation Assay | S. typhimurium TA1535, TA1538, TA97, TA98 | 5–500 µ g/plate | Negative (with and without metabolic activation) | (Vanparys & Marsboom, 1988a, as cited in INCHEM)[1] |

| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 0 - 672 µM | Statistically significant, dose-dependent increase in structural chromosomal aberrations. | (Türkez et al., 2010)[1][2] |

| Micronucleus Test | Human Peripheral Blood Lymphocytes | 0 - 672 µM | Dose-dependent increase in the rate of micronuclei formation. | (Türkez et al., 2010)[1][2] |

| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Not specified in summary | Negative | (Miltenberger et al., 1990, as cited in WHO)[2] |

Table 3: Endocrine Disruption Potential of this compound

| Assay | Test System | Endpoint | Result | Reference |

| Aromatase Activity Assay | Human Placental Microsomes | Inhibition of CYP19 Aromatase | IC₅₀ = 0.34 µM | (Vinggaard et al., 2000)[3] |

| Androgen Receptor (AR) Interaction | In silico and in vitro models | AR Antagonism | Imazalil is suggested to act as an androgen receptor antagonist. | (Goetz et al., 2009; Norris et al., 2017)[4][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on the referenced literature and established OECD guidelines.

Cytotoxicity Assay in Isolated Rat Hepatocytes

This protocol is based on the methodology described by Nakagawa & Moore (1995).

-

Hepatocyte Isolation: Hepatocytes are isolated from male Fischer 344 rats by a two-step collagenase perfusion method.

-

Cell Culture: Isolated hepatocytes are suspended in Williams' Medium E supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Exposure: Hepatocyte suspensions (typically 1 x 10⁶ cells/mL) are incubated with various concentrations of this compound (e.g., 0.75 mM) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

-

Endpoint Measurement:

-

Cell Viability: Assessed by trypan blue exclusion assay at different time points.

-

Intracellular Glutathione (GSH) and Protein Thiols: Measured spectrophotometrically using Ellman's reagent.

-

ATP Levels: Determined using a luciferin-luciferase-based assay kit.

-

Lipid Peroxidation: Quantified by measuring malondialdehyde (MDA) formation using the thiobarbituric acid reactive substances (TBARS) assay.

-

Genotoxicity Assays in Human Peripheral Blood Lymphocytes

The following protocols are based on the study by Türkez et al. (2010) and align with OECD Guidelines 473 (Chromosomal Aberration) and 487 (Micronucleus).

-

Cell Culture: Whole blood cultures are established from healthy, non-smoking donors. Lymphocytes are stimulated to divide using phytohaemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.

-

Exposure: this compound is added to the cultures at various concentrations (e.g., 0, 84, 168, 336, 672 µM) for 24 or 48 hours. A solvent control and a positive control (e.g., Mitomycin C) are included.

-

Chromosomal Aberration Test:

-

Colcemid is added to the cultures to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, and fixed in methanol:acetic acid.

-

Slides are prepared, air-dried, and stained with Giemsa.

-

At least 100 well-spread metaphases per concentration are scored for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

-

Micronucleus Test:

-

Cytochalasin-B is added to the cultures to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Slides are prepared and stained.

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Aromatase (CYP19) Inhibition Assay

This protocol is based on the methodology described by Vinggaard et al. (2000).

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation.

-

Assay Reaction: The assay is performed in a reaction mixture containing the microsomes, a NADPH-generating system, and the substrate [1β-³H]-androstenedione.

-

Exposure: this compound is added to the reaction mixture at various concentrations to determine a dose-response relationship. A known inhibitor (e.g., 4-hydroxyandrostenedione) is used as a positive control.

-

Endpoint Measurement: Aromatase activity is determined by measuring the amount of ³H₂O released during the conversion of the radiolabeled substrate to estrone. The radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mode of action of imazalil is the inhibition of sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol in fungi. In mammals, imazalil interferes with steroidogenesis by inhibiting aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. It has also been identified as an antagonist of the androgen receptor.

Diagrams of Key Pathways and Workflows

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound in isolated rat hepatocytes.

References

- 1. Toxicologic evaluation of imazalil with particular reference to genotoxic and teratogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolism of Imazalil Sulfate in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, an imidazole fungicide widely used in agriculture and post-harvest treatment, exerts its antifungal activity primarily through the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Fungal species, however, have evolved mechanisms to metabolize and detoxify xenobiotic compounds, including fungicides like imazalil. This technical guide provides a comprehensive overview of the current understanding of imazalil sulfate metabolism in fungal species. It covers the core metabolic pathways, the enzymes likely involved, and detailed experimental protocols for studying its biotransformation. Quantitative data from available literature is summarized, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers in mycology, drug development, and agricultural science.

Introduction

Imazalil is a systemic fungicide with both protective and curative properties against a broad spectrum of fungal pathogens, including many species of Aspergillus, Penicillium, and Fusarium.[1] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for the integrity of the fungal cell membrane.[2][3] The development of resistance to imazalil in some fungal populations can be attributed to several factors, including target site modification and increased efflux pump activity.[4] An additional, and significant, mechanism of resistance and tolerance is the metabolic detoxification of the fungicide by the fungal cells themselves. Understanding these metabolic pathways is crucial for developing more robust fungicide strategies, for monitoring the environmental fate of imazalil, and for the potential bioremediation of contaminated sites.

This compound Metabolism in Fungi

The metabolism of imazalil in fungi is a detoxification process primarily aimed at increasing the polarity of the molecule to facilitate its removal from the cell. While comprehensive metabolic maps for a wide range of fungal species are not yet fully elucidated, the available evidence points towards O-dealkylation as the principal initial step. This process is catalyzed by cytochrome P450 monooxygenases.[5]

Primary Metabolic Pathway: O-Dealkylation

The most consistently reported metabolic transformation of imazalil in biological systems, including plants and likely fungi, is the cleavage of the ether bond, a process known as O-dealkylation.[6] This reaction results in the formation of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also referred to as imazalil-M or R014821.[7] This metabolite is significantly more polar than the parent imazalil molecule.

Figure 1: Primary metabolic pathway of this compound in fungi.

Further metabolism of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in fungi is not well-documented. However, studies in other organisms have shown that this primary metabolite can be further oxidized to 2,4-dichloromandelic acid.[6] Whether this subsequent step occurs in fungal species remains an area for further investigation.

Quantitative Data on Imazalil Metabolism

Quantitative data on the rate and extent of this compound metabolism specifically within fungal mycelia is limited in the scientific literature. Most studies focus on residue levels on treated crops. However, some studies provide insights into the persistence and degradation of imazalil, which is influenced by microbial activity.

| Parameter | Fungal Species/System | Value | Reference |

| Half-life in soil | Mixed microbial population | 4-5 months | [6] |

| Half-life on oranges | Post-harvest fungi | 12-20 weeks | [6] |

Note: These values represent the overall degradation in a complex environment and are not direct measurements of intracellular metabolic rates.

Experimental Protocols for Studying this compound Metabolism in Fungi

The following sections outline a generalized methodology for the investigation of this compound metabolism in a selected fungal species.

Fungal Culture and Exposure to this compound

-

Fungal Strain and Culture Conditions:

-

Select a fungal species of interest (e.g., Aspergillus niger, Penicillium digitatum).

-

Grow the fungus in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth, to generate sufficient mycelial biomass.[8]

-

Incubate the culture under optimal conditions of temperature and agitation to ensure homogenous growth.

-

-

Exposure to this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or water if solubility permits).

-

Introduce this compound into the fungal culture at a predetermined concentration. It is advisable to conduct preliminary experiments to determine a sub-lethal concentration that allows for metabolism without completely inhibiting fungal growth.

-

Include a control culture with the solvent alone to account for any effects of the solvent on fungal metabolism.

-

Incubate the treated and control cultures for a defined period, collecting samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Extraction of Metabolites

-

Separation of Mycelia and Supernatant:

-

At each time point, harvest the fungal culture by filtration or centrifugation to separate the mycelia from the culture medium (supernatant). This allows for the analysis of both intracellular and extracellular metabolites.

-

-

Extraction of Intracellular Metabolites:

-

Wash the harvested mycelia with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining medium.[1]

-

Quench the metabolism rapidly, for instance, by flash-freezing the mycelia in liquid nitrogen.

-

Disrupt the fungal cells to release the intracellular contents. This can be achieved by methods such as:

-

Grinding the frozen mycelia with a mortar and pestle.

-

Sonication.

-

Bead beating.

-

-

Extract the disrupted mycelia with a suitable organic solvent, such as methanol, acetonitrile, or a chloroform/methanol/water mixture.[9]

-

Centrifuge the extract to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

Preparation of Extracellular Metabolites:

-

The culture supernatant can be directly analyzed or subjected to a solid-phase extraction (SPE) clean-up step to concentrate the analytes and remove interfering substances from the medium.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of imazalil and its metabolites.

-

Chromatographic Separation:

-

Utilize a reverse-phase HPLC column (e.g., C18) for the separation of imazalil and its more polar metabolites.

-

A typical mobile phase could consist of a gradient of water and acetonitrile or methanol, with a small amount of an acidifier like formic acid to improve peak shape.[10]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte (imazalil or a metabolite) and monitoring for a specific product ion. This provides high selectivity and sensitivity.

-

For the identification of unknown metabolites, a full scan or product ion scan can be performed to obtain the mass-to-charge ratio and fragmentation pattern of potential metabolites.

-

Figure 2: General experimental workflow for studying imazalil metabolism.

Signaling Pathways and Other Cellular Effects

The primary signaling pathway affected by imazalil is the ergosterol biosynthesis pathway, due to the direct inhibition of CYP51. The accumulation of lanosterol and the depletion of ergosterol disrupt cell membrane integrity and function.[2]

While direct evidence of imazalil or its metabolites interacting with other fungal signaling pathways is limited, it is plausible that the cellular stress caused by membrane disruption could trigger secondary responses. These may include pathways related to cell wall integrity, oxidative stress, and multidrug resistance. Further research, potentially using transcriptomics and proteomics approaches, is needed to explore these potential secondary effects.

Conclusion and Future Directions

The metabolism of this compound in fungal species is a critical area of study for understanding fungicide efficacy, resistance mechanisms, and environmental persistence. The primary metabolic route appears to be O-dealkylation to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, a reaction likely catalyzed by cytochrome P450 enzymes. However, significant knowledge gaps remain.

Future research should focus on:

-

Elucidating the complete metabolic pathway of imazalil in a range of agriculturally and clinically important fungal species.

-

Identifying and characterizing the specific fungal cytochrome P450 enzymes responsible for imazalil metabolism.

-

Generating quantitative data on the kinetics of imazalil metabolism in different fungal strains, including resistant and susceptible isolates.

-

Investigating the potential impact of imazalil and its metabolites on other cellular signaling pathways to gain a more holistic understanding of its effects on fungal physiology.

A deeper understanding of these aspects will be invaluable for the development of next-generation antifungal strategies and for the effective management of existing ones.

References

- 1. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Imazalil 500g/L EC Fungicide [smagrichem.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biologie.uni-koeln.de [biologie.uni-koeln.de]

Methodological & Application

Application Note: HPLC Method for the Determination of Imazalil Sulfate Residues in Agricultural Products

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Imazalil sulfate residues in various agricultural matrices. The method employs a straightforward extraction and solid-phase extraction (SPE) cleanup, followed by reversed-phase HPLC with UV detection. This procedure is demonstrated to be sensitive, accurate, and reproducible for the determination of Imazalil in compliance with regulatory standards.

Introduction

Imazalil is a widely used systemic fungicide effective against a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals.[1] Its application, particularly post-harvest, necessitates reliable analytical methods to monitor residue levels and ensure consumer safety. This document provides a detailed protocol for the analysis of this compound residues using HPLC-UV.

Experimental

-

Analytical Standard: this compound, PESTANAL®, analytical standard (CAS No: 58594-72-2)[2]

-

Solvents: Acetonitrile (LC grade), Methanol (LC grade), Acetic ether (residual grade), Distilled water[1]

-

Reagents: Anhydrous sodium sulfate, Potassium dihydrogen phosphate (KH2PO4), Phosphoric acid[1]

-

Solid-Phase Extraction (SPE) Cartridges: Bond Elut PRS (500 mg, 3 mL) and Bond Elut C18 (500 mg, 3 mL)[1]

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector. A Shimadzu LC-10AD system with an SPD-10AV UV detector or equivalent is suitable.[1]

-

Analytical Column: Inertsil ODS-3 (4.6 x 150 mm i.d.) or a similar C18 column.[1]

-

Homogenizer/Blender

-

Rotary Evaporator

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 10 mM KH2PO4 (pH 2.5) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Retention Time | Approximately 5.2 min[1] |

Protocols

-

Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.[1]

-

Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the 500 µg/mL stock solution to 50 mL with acetonitrile.[1]

-

Working Standard Solutions (0.5 - 5.0 µg/mL): Prepare a series of working standards by diluting the 10 µg/mL intermediate standard solution with the mobile phase.[1]

-

Homogenization: Weigh a representative portion of the sample (e.g., 20 g of fruit or vegetable) and homogenize it. For dry samples, rinse with water and let stand for 30 minutes before blending.[1]

-

Extraction: Add 60 mL of acetic ether to the homogenized sample and blend at high speed for 10 minutes.[1]

-

Filtration and Re-extraction: Allow the mixture to stand and collect the supernatant. Repeat the extraction of the residue twice more with 40 mL of acetic ether each time. Pool all the extracts.[1]

-

Drying and Concentration: Add 20 g of anhydrous sodium sulfate to the pooled extracts to remove any residual water. Concentrate the extract to approximately 10 mL using a rotary evaporator in a 40°C water bath.[1]

-

Cartridge Conditioning: Connect a Bond Elut PRS cartridge on top of a Bond Elut C18 cartridge.

-

Sample Loading: Apply the concentrated extract from step 3.2.4 onto the connected cartridges at a flow rate of 1 mL/min. Elute with an additional 5 mL of acetic ether.[1]

-

Cartridge Separation and Washing: Discard the Bond Elut C18 cartridge. Wash the Bond Elut PRS cartridge sequentially with 10 mL of methanol and 10 mL of distilled water.[1]

-

Elution: Elute the Imazalil from the Bond Elut PRS cartridge with 10 mL of the mobile phase. Collect the eluate in a 10 mL volumetric flask and adjust the volume.[1]

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation Data

The method was validated for linearity, recovery, and precision.

A linear relationship was observed between the peak area and the concentration of Imazalil in the range of 0.5 to 5.0 µg/mL.

Recovery studies were performed by spiking various matrices with known concentrations of Imazalil. The results are summarized in the table below.[1]

| Matrix | Spiking Level (ppm) | Recovery (%) | Coefficient of Variation (%) |

| Rape | 0.25 - 0.75 | 88.7 - 97.9 | < 6 |

| Cabbage | 0.25 - 0.75 | 72.5 - 87.4 | < 6 |

| Honeydew Melon | 0.5 - 1.5 | 81.4 - 90.5 | < 6 |

| Tangerine/Cumquat | 1.0 - 3.0 | 81.9 - 87.2 | < 6 |

| Mango | 0.5 - 1.5 | 75.0 - 85.3 | < 6 |

| Corn | 0.05 - 0.15 | 86.8 - 99.0 | < 6 |

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Imazalil from various agricultural matrices. The sample preparation procedure, incorporating SPE, effectively removes interfering substances, resulting in a clean chromatogram. The method's detection limit is 0.01 ppm, which is sufficient for routine residue monitoring.[1]

Conclusion

This application note presents a simple, rapid, and reliable HPLC method for the determination of this compound residues. The method is suitable for high-throughput analysis in food safety and quality control laboratories.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the this compound residue analysis.

Caption: Experimental workflow for this compound residue analysis.

References

Application Notes and Protocols for Imazalil Sulfate Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil sulfate is a widely used imidazole fungicide. Accurate quantification of its residues in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. The preparation and proper storage of accurate and stable analytical standards are fundamental prerequisites for achieving reliable and reproducible analytical results. These application notes provide detailed protocols for the preparation and storage of this compound analytical standards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvents and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to beige crystalline, hygroscopic powder. | [1] |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O · H₂SO₄ | [2] |

| Molecular Weight | 395.26 g/mol | [2] |

| Melting Point | 118 - 130°C | [1] |

| Solubility | ||

| Water (20°C) | >50 g / 100 mL | [1] |

| Methanol (20°C) | >50 g / 100 mL | [1] |

| Ethanol (20°C) | 36.3 g / 100 mL | [1] |

| Acetonitrile | Soluble | [3] |

| Acetone | Soluble | [4] |

| DMSO | 55 mg/mL | [2] |

| Stability | The solid form is chemically stable at room temperature in the absence of light for over 2 years.[1] Aqueous solutions are stable for at least 8 weeks at up to 40°C between pH 2.4 and 7.0.[1] |

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound in acetonitrile. Acetonitrile is a common solvent for chromatographic analysis and is suitable for preparing this compound standards.

Materials:

-

This compound analytical standard (of known purity)

-

HPLC-grade acetonitrile

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the sealed container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a sufficient amount of the this compound standard. For example, to prepare 50 mL of a 1000 µg/mL solution, weigh approximately 50 mg of the standard. The exact mass should be recorded to four decimal places.

-

Dissolution: Quantitatively transfer the weighed standard to a 50 mL Class A volumetric flask. Add a small amount of HPLC-grade acetonitrile (approximately 20-25 mL) and sonicate for 5-10 minutes or until the standard is completely dissolved.

-

Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, dilute to the mark with acetonitrile.

-

Homogenization: Cap the flask and invert it at least 20 times to ensure a homogeneous solution.

-

Transfer and Labeling: Transfer the stock solution to a clean, labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration curves.

Procedure:

-

Intermediate Dilutions (if necessary): For preparing low-concentration working standards, it may be necessary to first prepare an intermediate stock solution (e.g., 10 µg/mL) from the primary stock solution.

-

Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks to perform serial dilutions of the stock or intermediate solution with the same solvent (acetonitrile) to achieve the desired concentrations for the calibration curve.

-

Transfer and Labeling: Transfer each working standard to a separate, clearly labeled amber glass vial.

Storage and Stability

Proper storage is critical to maintain the integrity and accuracy of the analytical standards.

Table 2: Recommended Storage Conditions and Stability

| Standard Type | Solvent | Storage Temperature | Recommended Duration | Notes |

| Solid Standard | N/A | Room Temperature (20-25°C) | > 2 years | Store in a desiccator, protected from light.[1] |

| Stock Solution | Acetonitrile | 2-8°C | Up to 6 months | Protect from light. Monitor for precipitation or degradation. |

| Stock Solution | DMSO | -20°C | Up to 1 month | Store under nitrogen, away from moisture.[5] |

| Stock Solution | DMSO | -80°C | Up to 1 year | Store under nitrogen, away from moisture.[2] |

| Working Solutions | Acetonitrile | 2-8°C | Up to 1 month | Prepare fresh as needed for optimal accuracy. |

| Aqueous Solutions | Water (pH 2.4-7.0) | Up to 40°C | At least 8 weeks | [1] |

General Recommendations:

-

All solutions should be stored in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation.

-

Before use, stored solutions should be allowed to equilibrate to room temperature.

-

Visually inspect solutions for any signs of precipitation or color change before use.

-

It is good laboratory practice to periodically check the concentration of the stock solution against a freshly prepared standard or a certified reference material.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid standard and its solutions.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Visualizations

The following diagrams illustrate the workflow for the preparation of the analytical standard and the decision-making process for its storage.

Caption: Workflow for the preparation of this compound analytical standards.

Caption: Decision tree for the storage of this compound analytical standards.

References

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. CN104198649A - Method for rapidly detecting concentration of imazalil in postharvest preservative fresh-keeping liquid for mandarin oranges - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: Antifungal Activity of Imazalil Sulfate Against Penicillium digitatum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil sulfate is a widely used fungicide for controlling postharvest diseases in citrus fruits, primarily green mold caused by Penicillium digitatum. Its efficacy lies in its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This document provides detailed protocols for assessing the antifungal activity of this compound against P. digitatum and summarizes key quantitative data from relevant studies.

Imazalil possesses protective, curative, and anti-sporulation properties.[1] Its primary mode of action is the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. The development of resistance in P. digitatum to Imazalil is a significant concern, often necessitating adjustments in treatment protocols and the exploration of alternative control strategies.[2][3][4]

Quantitative Data Summary

The antifungal efficacy of this compound against Penicillium digitatum can be quantified through various in vitro and in vivo assays. The following tables summarize key data on its activity against both sensitive and resistant strains.

Table 1: In Vitro Mycelial Growth Inhibition of Penicillium digitatum by Imazalil

| Isolate Category | EC50 (µg/mL) | Resistance Factor (R-factor) | Reference |

| Sensitive | 0.027 - 0.038 | - | [5][6] |

| Low Resistant | 0.615 | 19.0 | [5][6] |

| Moderately Resistant | 1.075 | 33.2 | [5][6] |

| Resistant | 1.618 | 50.0 - 57.6 | [5][6] |

| Highly Resistant | >1.618 | 70.7 | [5][6] |

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. Resistance Factor is the ratio of the EC50 of a resistant isolate to the EC50 of a sensitive isolate.

Table 2: In Vitro Spore Germination Inhibition of Penicillium digitatum by Imazalil at Different pH Levels

| Isolate | pH | ED50 (µg/mL) | Reference |

| Sensitive (M6R) | 4 | 0.16 | [7] |

| 5 | 0.11 | [7] | |

| 6 | 0.015 | [7] | |

| 7 | 0.006 | [7] | |

| Resistant (D201) | 4 | 5.9 | [7] |

| 5 | 1.4 | [7] | |

| 6 | 0.26 | [7] | |

| 7 | 0.07 | [7] |

ED50 (Effective Dose 50) is the concentration of a drug that inhibits 50% of spore germination.

Table 3: In Vivo Efficacy of Imazalil for Curative and Protective Control of Green Mold on Valencia Oranges

| Isolate Category | ER50C (µg/g) | ER50P (µg/g) | Reference |

| Sensitive | 0.29 | 0.20 | [6] |

| Resistant | 1.22 - 4.56 | 1.00 - 6.62 | [6] |

ER50C (Effective Residue for 50% Curative Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied after inoculation. ER50P (Effective Residue for 50% Protective Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied before inoculation.

Experimental Protocols

Detailed methodologies for assessing the antifungal activity of this compound against Penicillium digitatum are provided below.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the concentration of this compound that inhibits the mycelial growth of P. digitatum.

Materials:

-

Penicillium digitatum isolates (sensitive and resistant strains)

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 1000 µg/mL in sterile distilled water)

-

Sterile Petri dishes (90 mm)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator (25 ± 1°C)

-

Cork borer (5 mm)

Procedure:

-

Preparation of Imazalil-Amended Media:

-

Autoclave PDA medium and cool to 45-50°C in a water bath.

-

Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA.[2] Ensure thorough mixing.

-

Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

-

Inoculation:

-

Culture the P. digitatum isolates on PDA plates for 7-10 days to allow for sporulation.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing colony.

-

Place the mycelial plug, mycelium-side down, in the center of each Imazalil-amended PDA plate.

-

-

Incubation:

-

Incubate the plates at 25 ± 1°C in the dark for 5-7 days, or until the mycelial growth in the control plate (0 µg/mL Imazalil) has reached the edge of the plate.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

-

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[5]

-

Protocol 2: In Vitro Spore Germination Assay (Broth Microdilution Method)

This protocol assesses the effect of this compound on the germination of P. digitatum spores.

Materials:

-

Penicillium digitatum isolates